1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, an azetidine ring, and a piperidone ring. These types of compounds are often used in medicinal chemistry due to their diverse chemical properties and potential biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the types and arrangement of its functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
PROTAC Molecule Design
The compound’s structure is conducive to being used as a part of a PROTAC (PROteolysis TArgeting Chimera) molecule . PROTACs are designed to target specific proteins for degradation by the cell’s proteasome, offering a novel approach to drug development, particularly for ‘undruggable’ targets.
Biochemical Research
The compound could be used in biochemical research to study cell signaling pathways. Its ability to bind to specific receptors or enzymes could make it a valuable tool in understanding the mechanisms of action of various cellular processes.
Future Directions
properties
IUPAC Name |
1-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-13-4-1-5-14(22)20(13)6-8-27(23,24)19-9-11(10-19)16-17-15(18-25-16)12-3-2-7-26-12/h2-3,7,11H,1,4-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNIIMIUZBJPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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